molecular formula C17H16N2OS B10979312 N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide

Cat. No.: B10979312
M. Wt: 296.4 g/mol
InChI Key: CKFTUQSHNJHTSQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide is a chemical compound with a unique structure that includes a benzothiazine ring and an acetamide group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide typically involves the reaction of 4-methylphenylamine with 2-chloroacetyl chloride to form an intermediate, which is then cyclized with sulfur to produce the benzothiazine ring. The final step involves the acetylation of the benzothiazine intermediate to yield the target compound .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the benzothiazine ring to a benzothiazoline ring.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur at the aromatic ring or the acetamide group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Reagents like halogens, alkylating agents, and nucleophiles are employed under various conditions.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Benzothiazoline derivatives.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to its observed biological effects. For example, it may interfere with bacterial cell wall synthesis or modulate inflammatory pathways .

Comparison with Similar Compounds

Similar Compounds

  • N-(3-chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine
  • N-(3-chloro-4-methoxyphenyl)-2-{[4-(4-methylphenyl)-5-(4-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Acetamide, N-(3-methylphenyl)-

Uniqueness

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide is unique due to its specific benzothiazine structure, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C17H16N2OS

Molecular Weight

296.4 g/mol

IUPAC Name

N-[3-(4-methylphenyl)-2H-1,4-benzothiazin-2-yl]acetamide

InChI

InChI=1S/C17H16N2OS/c1-11-7-9-13(10-8-11)16-17(18-12(2)20)21-15-6-4-3-5-14(15)19-16/h3-10,17H,1-2H3,(H,18,20)

InChI Key

CKFTUQSHNJHTSQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NC3=CC=CC=C3SC2NC(=O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.